2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-(2-phenylethyl)acetamide
Description
2-[2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-A]BENZIMIDAZOL-3-YL]-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound that features a unique structure combining imidazole and benzimidazole moieties
Properties
Molecular Formula |
C24H26N4O3 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[2-oxo-3-(oxolan-2-ylmethyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C24H26N4O3/c29-22(25-13-12-17-7-2-1-3-8-17)15-21-23(30)27(16-18-9-6-14-31-18)24-26-19-10-4-5-11-20(19)28(21)24/h1-5,7-8,10-11,18,21H,6,9,12-16H2,(H,25,29) |
InChI Key |
JMFJYHCJPACDBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C(N3C2=NC4=CC=CC=C43)CC(=O)NCCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-A]BENZIMIDAZOL-3-YL]-N-(2-PHENYLETHYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and benzimidazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-A]BENZIMIDAZOL-3-YL]-N-(2-PHENYLETHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2-[2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-A]BENZIMIDAZOL-3-YL]-N-(2-PHENYLETHYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-A]BENZIMIDAZOL-3-YL]-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **2-{(3Z)-2-OXO-3-[4-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE
- **METHYL 4-[3-(4-BROMOBENZOYL)-4-HYDROXY-5-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE
Uniqueness
2-[2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-A]BENZIMIDAZOL-3-YL]-N-(2-PHENYLETHYL)ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of imidazole and benzimidazole moieties makes it a versatile compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
